molecular formula C31H31F3N8O8S2 B10837427 Ro-23-9424 Free

Ro-23-9424 Free

Cat. No.: B10837427
M. Wt: 764.8 g/mol
InChI Key: IKYGJSBKPPIKJK-UHFFFAOYSA-N
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Description

Ro-23-9424 is a novel ester-linked codrug that combines the properties of a cephalosporin and a quinolone. Specifically, it is a combination of fleroxacin and desacetylcefotaxime. This compound exhibits broad-spectrum antibacterial activity and has been studied for its potential use in treating various bacterial infections .

Preparation Methods

Ro-23-9424 is synthesized through an esterification reaction between fleroxacin and desacetylcefotaxime. The reaction involves the formation of an ester bond linking the two components. The synthetic route typically includes the following steps:

    Activation of the carboxyl group: of desacetylcefotaxime.

    Nucleophilic attack: by the hydroxyl group of fleroxacin.

    Formation of the ester bond: under controlled conditions.

Industrial production methods for Ro-23-9424 involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time to ensure efficient esterification .

Chemical Reactions Analysis

Ro-23-9424 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed from these reactions are the individual components, fleroxacin and desacetylcefotaxime .

Scientific Research Applications

Ro-23-9424 has been extensively studied for its antibacterial properties. Its applications include:

Mechanism of Action

Ro-23-9424 exerts its antibacterial effects through a dual mechanism:

These combined actions result in a broad-spectrum antibacterial effect, making Ro-23-9424 effective against a wide range of bacterial pathogens .

Comparison with Similar Compounds

Ro-23-9424 is unique due to its dual-action mechanism. Similar compounds include:

Ro-23-9424 stands out due to its combination of cephalosporin and quinolone properties, providing a broader spectrum of activity and potential for treating resistant infections .

Properties

Molecular Formula

C31H31F3N8O8S2

Molecular Weight

764.8 g/mol

IUPAC Name

7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C31H31F3N8O8S2/c1-39-5-7-40(8-6-39)24-17(33)9-15-23(19(24)34)41(4-3-32)10-16(25(15)43)30(48)50-11-14-12-51-28-21(27(45)42(28)22(14)29(46)47)37-26(44)20(38-49-2)18-13-52-31(35)36-18/h9-10,13,21,28H,3-8,11-12H2,1-2H3,(H2,35,36)(H,37,44)(H,46,47)

InChI Key

IKYGJSBKPPIKJK-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)OCC4=C(N5C(C(C5=O)NC(=O)C(=NOC)C6=CSC(=N6)N)SC4)C(=O)O)CCF)F

Origin of Product

United States

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